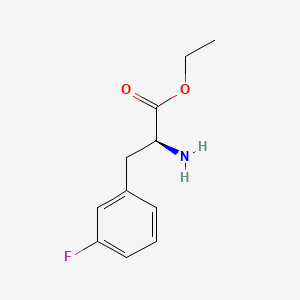

ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Description

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is a fluorinated α-amino acid ester characterized by a stereospecific (S)-configuration at the α-carbon, a 3-fluorophenyl substituent, and an ethyl ester group. Its structure combines aromatic fluorination (enhancing metabolic stability and lipophilicity) with ester functionality (improving membrane permeability) .

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJHMYPTDMVWHD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of ethyl (2S)-2-nitro-3-(3-fluorophenyl)propanoate.

Reduction: Formation of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanol.

Substitution: Formation of ethyl (2S)-2-amino-3-(3-chlorophenyl)propanoate or ethyl (2S)-2-amino-3-(3-bromophenyl)propanoate.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substituent Variations

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5)

- Structure : Differs in the fluorine position (4- vs. 3-fluorophenyl).

- Properties: Similar molecular weight (C${11}$H${14}$FNO$_2$, MW 211.24) but distinct physicochemical behavior due to altered electronic effects of the para-fluoro group.

- Applications : Used as a building block in peptide synthesis and prodrug development (e.g., telotristat ethyl, a TPH inhibitor prodrug) .

Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate

- Structure: Fluorine at the 2-position introduces steric hindrance near the amino group.

- Properties: Likely reduced stability due to steric clash between the fluorine and adjacent functional groups. No direct data available in evidence, but ortho-substitution generally lowers solubility compared to meta/para analogues.

Functional Group Modifications

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate (CAS 2544-09-4)

- Structure : Features dihydroxyphenyl and α-methyl groups.

- Properties: Increased polarity due to hydroxyl groups (logP ~1.5 vs. ~2.5 for the 3-fluoro analogue), enhancing water solubility but reducing blood-brain barrier penetration.

(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4)

- Structure: Replaces the ethyl ester with a hydroxyl group and introduces an additional amino group.

- Properties: Lower lipophilicity (C$9$H${10}$NO$_3$F, MW 199.18) due to carboxylic acid and hydroxyl groups. The stereochemistry (2S,3S) may influence receptor binding in chiral environments .

Trifluorinated Analogues

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (CAS 1513588-93-6)

- Structure : Contains a trifluoromethyl group and α-methyl substitution.

- Properties : High electronegativity from CF$_3$ enhances metabolic resistance (MW 185.14). The methyl group may stabilize the ester against hydrolysis .

- Applications : Trifluorinated compounds are prevalent in agrochemicals and CNS drugs due to enhanced bioavailability.

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate, also known as ethyl 2-amino-3-(3-fluorophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C11H14FNO2

- Molecular Weight : Approximately 211.23 g/mol

- Functional Groups : Contains an ethyl ester, an amino group, and a fluorinated aromatic ring.

The stereochemistry of this compound contributes to its biological interactions, making it a valuable candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as:

- Enzyme Inhibitor : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulator : The compound may modulate the activity of neurotransmitter receptors, potentially affecting cognitive and physical performance.

Biological Activities

This compound has been investigated for several biological activities:

- Anti-inflammatory Effects : Studies indicate that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties : Its potential role in pain management has been explored, particularly regarding its interaction with pain-related pathways.

- Cognitive Enhancement : Research suggests that it might enhance cognitive functions, possibly through its effects on neurotransmitter systems.

Case Studies and Experimental Data

A review of literature reveals several key studies focusing on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.